molecular formula C22H20N4O2S B503571 N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE CAS No. 353760-33-5

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE

Cat. No.: B503571
CAS No.: 353760-33-5
M. Wt: 404.5g/mol
InChI Key: ULQBFWAFHAYSPN-UHFFFAOYSA-N
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Description

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and an acetyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heterocyclic rings makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene ring, and the acetylation of the phenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

353760-33-5

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5g/mol

IUPAC Name

N-[4-(5-acetyl-2-phenyl-3-thiophen-2-yl-3H-1,2,4-triazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C22H20N4O2S/c1-15(27)21-24-26(19-7-4-3-5-8-19)22(20-9-6-14-29-20)25(21)18-12-10-17(11-13-18)23-16(2)28/h3-14,22H,1-2H3,(H,23,28)

InChI Key

ULQBFWAFHAYSPN-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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